molecular formula C33H36N2O6 B3062147 1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)- CAS No. 182821-33-6

1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-

Cat. No.: B3062147
CAS No.: 182821-33-6
M. Wt: 556.6 g/mol
InChI Key: LOFDNSDPZTVIIO-VPUSJEBWSA-N
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Description

SLV-334 is a small molecule drug that is currently under investigation for its potential therapeutic applications. It is known to inhibit endothelin-converting enzyme 1 and neprilysin, which are involved in the regulation of various physiological processes. SLV-334 has been studied primarily for its potential use in treating traumatic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLV-334 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of SLV-334 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

SLV-334 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: SLV-334 is used to investigate the role of endothelin-converting enzyme 1 and neprilysin in physiological processes.

    Medicine: The compound is being explored for its potential therapeutic effects in treating traumatic brain injury and other neurological conditions.

    Industry: SLV-334 may have applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

SLV-334 exerts its effects by inhibiting endothelin-converting enzyme 1 and neprilysin. These enzymes are involved in the regulation of endothelin-1 and natriuretic peptides, respectively. By inhibiting these enzymes, SLV-334 can modulate the levels of these peptides, which play crucial roles in vascular function, blood pressure regulation, and neuroprotection. The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby preventing their normal catalytic activity .

Comparison with Similar Compounds

SLV-334 can be compared with other enzyme inhibitors that target endothelin-converting enzyme 1 and neprilysin. Some similar compounds include:

    Bosentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension.

    Sacubitril: A neprilysin inhibitor used in combination with valsartan for treating heart failure.

SLV-334 is unique in its dual inhibition of both endothelin-converting enzyme 1 and neprilysin, which may offer advantages in treating conditions where both pathways are involved .

Properties

CAS No.

182821-33-6

Molecular Formula

C33H36N2O6

Molecular Weight

556.6 g/mol

IUPAC Name

(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C33H36N2O6/c36-29(37)21-35-28-13-4-2-9-24(28)16-17-27(30(35)38)34-32(41)33(18-5-6-19-33)20-25(31(39)40)15-14-23-11-7-10-22-8-1-3-12-26(22)23/h1-4,7-13,25,27H,5-6,14-21H2,(H,34,41)(H,36,37)(H,39,40)/t25-,27+/m1/s1

InChI Key

LOFDNSDPZTVIIO-VPUSJEBWSA-N

Isomeric SMILES

C1CCC(C1)(C[C@@H](CCC2=CC=CC3=CC=CC=C32)C(=O)O)C(=O)N[C@H]4CCC5=CC=CC=C5N(C4=O)CC(=O)O

Canonical SMILES

C1CCC(C1)(CC(CCC2=CC=CC3=CC=CC=C32)C(=O)O)C(=O)NC4CCC5=CC=CC=C5N(C4=O)CC(=O)O

Key on ui other cas no.

182821-33-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-
Reactant of Route 2
1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-
Reactant of Route 3
1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-
Reactant of Route 4
1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-
Reactant of Route 5
1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-
Reactant of Route 6
Reactant of Route 6
1H-1-Benzazepine-1-acetic acid, 3-(((1-((2R)-2-carboxy-4-(1-naphthalenyl)butyl)cyclopentyl)carbonyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (3S)-

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